2,6-Dimethyl-4-(propan-2-yl)aniline
Overview
Description
2,6-Dimethyl-4-(propan-2-yl)aniline is an organic compound with the molecular formula C12H19N. It is a derivative of aniline, characterized by the presence of two methyl groups and an isopropyl group attached to the benzene ring. This compound is a colorless liquid, although it can appear yellow or brown due to impurities. It is commonly used in the synthesis of various ligands and as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dimethyl-4-(propan-2-yl)aniline can be synthesized through several methods. One common method involves the alkylation of aniline with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like acetone at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2,6-Dimethyl-4-(propan-2-yl)nitrobenzene. This process is carried out under high pressure and temperature conditions using a metal catalyst such as palladium on carbon.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-(propan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst are typically used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products
Oxidation: The major products are nitroso or nitro derivatives.
Reduction: The major product is the corresponding amine.
Substitution: The major products are substituted derivatives of the original compound.
Scientific Research Applications
2,6-Dimethyl-4-(propan-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various ligands and catalysts.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, resins, and polymers.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-(propan-2-yl)aniline involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The pathways involved include the inhibition of enzyme activity and disruption of protein-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
2,6-Diisopropylaniline: Similar in structure but with two isopropyl groups instead of one isopropyl and two methyl groups.
2,4,6-Trimethylaniline: Contains three methyl groups attached to the benzene ring.
2,6-Dimethylaniline: Lacks the isopropyl group, having only two methyl groups attached to the benzene ring.
Uniqueness
2,6-Dimethyl-4-(propan-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This unique structure makes it valuable in the synthesis of specialized ligands and catalysts, as well as in various industrial applications.
Properties
IUPAC Name |
2,6-dimethyl-4-propan-2-ylaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-7(2)10-5-8(3)11(12)9(4)6-10/h5-7H,12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPMVGRIPMVYHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60573169 | |
Record name | 2,6-Dimethyl-4-(propan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60573169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42014-59-5 | |
Record name | 2,6-Dimethyl-4-(1-methylethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42014-59-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dimethyl-4-(propan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60573169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.